Home > Products > Building Blocks P14901 > 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol
1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol - 445441-74-7

1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol

Catalog Number: EVT-393862
CAS Number: 445441-74-7
Molecular Formula: C15H20N2O
Molecular Weight: 244.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol is a substituted indole derivative that serves as a key intermediate in the synthesis of Naratriptan Hydrochloride. [] Naratriptan Hydrochloride is a medication used to treat migraines. []

5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole

  • Compound Description: This compound serves as a crucial intermediate in the synthesis of naratriptan hydrochloride, a medication used to treat migraines.

N-(3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl)thiophene-2-carboximidamide ((-)-19)

  • Compound Description: This compound demonstrates a 90-fold selectivity for neuronal nitric oxide synthase (nNOS) over endothelial NOS (eNOS) and a 309-fold selectivity over inducible NOS (iNOS). It effectively reversed thermal hyperalgesia in vivo in a neuropathic pain model without significant vasoconstrictive effects.

2-(4-Hydroxyphenyl)-3-methyl-1-[4-(2-piperidin-1-yl-ethoxy)-benzyl]-1H-indol-5-ol hydrochloride (ERA-923)

  • Compound Description: ERA-923 is a selective estrogen receptor modulator (SERM) with potent anti-estrogenic properties. It inhibits estrogen-stimulated growth in various cancer cell lines, including those resistant to tamoxifen. Notably, ERA-923 does not exhibit uterotropic effects in preclinical models.

N-(4-Fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N′-(4-(2-methylpropyloxy)phenylmethyl)carbamide (2R,3R)-Dihydroxybutanedioate (2:1) (ACP-103)

  • Compound Description: ACP-103 is a potent and selective 5-HT2A receptor inverse agonist. It shows efficacy in reducing hyperactivity and prepulse inhibition deficits in rodent models, suggesting potential antipsychotic activity.
Overview

1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol is a chemical compound that belongs to a class of indole derivatives, known for their pharmacological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various neurological conditions, particularly those related to serotonin receptor modulation.

Source

The compound is synthesized through various chemical processes, primarily involving the modification of indole and piperidine structures. It has been studied extensively in the context of its interactions with serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive functions and mood regulation.

Classification

1-Methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol can be classified as:

  • Indole Derivative: Characterized by the presence of an indole ring structure.
  • Serotonin Receptor Modulator: Specifically targeting serotonin receptors, which play a crucial role in neurotransmission and mood regulation.
Synthesis Analysis

Methods

The synthesis of 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol typically involves the following methods:

  1. Starting Materials: The synthesis begins with 1-methylindole as a precursor, which is then reacted with 1-methylpiperidine.
  2. Reactions: Common reactions include:
    • N-Alkylation: The introduction of the piperidine moiety is achieved through N-alkylation reactions.
    • Hydroxylation: The hydroxyl group at the 5-position of the indole ring can be introduced via electrophilic aromatic substitution or other hydroxylation methods.

Technical Details

The synthesis may require specific conditions such as:

  • Controlled temperature and pressure.
  • Use of solvents like dimethylformamide or acetonitrile.
  • Catalysts to facilitate reactions, such as palladium or copper salts.
Molecular Structure Analysis

Structure

The molecular structure of 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol can be represented as follows:

C15H20N2O\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}

This indicates that the compound consists of 15 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom.

Data

Key structural features include:

  • An indole core which contributes to its biological activity.
  • A piperidine ring that enhances its pharmacokinetic properties.
Chemical Reactions Analysis

Reactions

The compound participates in several chemical reactions relevant to its function and application:

  1. Receptor Binding: It acts as an agonist or antagonist at serotonin receptors, influencing neurotransmitter activity.
  2. Metabolic Degradation: The compound undergoes metabolic transformations in biological systems, which can affect its efficacy and half-life.

Technical Details

The binding affinity and selectivity towards serotonin receptors can be determined using:

  • Radiolabeled ligand binding assays.
  • Functional assays measuring receptor activation or inhibition.
Mechanism of Action

Process

The mechanism of action of 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol primarily involves its interaction with serotonin receptors:

  1. Binding Affinity: The compound binds selectively to the 5-HT6 receptor, modulating its activity.
  2. Signal Transduction: Upon binding, it triggers intracellular signaling pathways that influence neuronal excitability and neurotransmitter release.

Data

Studies have shown that compounds targeting the 5-HT6 receptor can improve cognitive function and have potential therapeutic effects in conditions like Alzheimer's disease.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 244.34 g/mol.
  • Appearance: Typically exists as a white to off-white solid.

Chemical Properties

  1. Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
  2. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Scientific Uses

The primary applications of 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol include:

  1. Pharmaceutical Development: Used in the development of drugs targeting serotonin receptors for treating cognitive disorders.
  2. Research Tool: Acts as a research tool for studying serotonin receptor functions and their role in neurological diseases.
Introduction to Serotonergic Receptor Agonists in Neuropharmacology

Serotonin (5-hydroxytryptamine, 5-HT) modulates diverse physiological processes through thirteen receptor subtypes classified into seven families (5-HT₁ to 5-HT₇). Among these, the 5-HT₁ family comprises five Gi/o-coupled subtypes (1A, 1B, 1D, 1E, 1F) that inhibit adenylyl cyclase, reducing intracellular cAMP. The 5-HT₁E (HTR1E) and 5-HT₁F receptors remain the least characterized due to historical challenges: absence in rodent models, high sequence homology (>70% transmembrane similarity), and overlapping pharmacology with other 5-HT₁ subtypes [2] [3] [9]. 5-HT₁E receptors are uniquely expressed in humans and higher mammals, with high density in cortical regions, caudate putamen, and amygdala—brain areas governing emotional processing and cognition [2] [3] [9]. The lack of selective agonists impeded functional studies until the development of indole-piperidine hybrids like 1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol (BRL-54443), which exhibits dual 5-HT₁E/5-HT₁F agonism [6] [7].

Historical Development of Selective 5-HT₁E/₁F Receptor Ligands

The quest for selective 5-HT₁E/5-HT₁F ligands evolved through three phases:

  • Receptor Identification (1989–1992): 5-HT₁E was first detected in human brain membranes via [³H]-5-HT radioligand binding. Early studies noted its "5-carboxamidotryptamine (5-CT)-insensitive" profile, distinguishing it from 5-HT₁A/₁B/₁D subtypes [2] [3]. Initial autoradiography studies misattributed binding sites due to co-expression with 5-HT₁F and 5-HT₆ receptors [3]. Cloning in 1992 (gene: HTR1E, chromosome 6q14-q15) revealed a 365-amino-acid protein with classic GPCR topology [2] [6].
  • Tool Compound Development (1990s–2000s): Early ligands like 5-HT and sumatriptan lacked selectivity (e.g., sumatriptan pKi: 5.6–5.8 for 5-HT₁E vs. 8.1–8.4 for 5-HT₁B/₁D) [6]. BRL-54443 emerged as a breakthrough, showing >100-fold selectivity for 5-HT₁E (pKi 8.7) and 5-HT₁F over other 5-HT₁ subtypes (Table 1) [5] [6] [7].
  • Functional Characterization (2010s–Present): BRL-54443 enabled the discovery of 5-HT₁E roles in neuroprotection and cancer progression via non-canonical CPE/NFα1 signaling [2] [6].

Table 1: Affinity Profiles of Key 5-HT₁E/₁F Ligands

Ligand5-HT₁E pKi5-HT₁F pKi5-HT₁B pKi5-HT₁D pKiSelectivity Rationale
Serotonin (5-HT)8.0–8.27.88.58.3Endogenous agonist
Sumatriptan5.6–5.87.68.48.1Early anti-migraine drug
LY3448645.88.96.2<5First selective 5-HT₁F agonist
BRL-544438.78.5<6<6Dual 5-HT₁E/₁F agonist

Data derived from competitive binding assays using [³H]-5-HT in human recombinant systems [6] [9].

Structural Evolution of Indole-Piperidine Hybrid Compounds

BRL-54443 (C₁₅H₂₀N₂O, MW 244.34) exemplifies strategic molecular optimization to enhance 5-HT₁E/₁F specificity:

  • Core Scaffold: Integrates a 5-hydroxyindole moiety (serotonin mimic) linked to an N-methylpiperidine via a methylene bridge. The indole’s 5-OH group is critical for H-bonding with Ser³.³⁶ in transmembrane helix 3 (TM3) of 5-HT₁E, while the piperidine nitrogen protonates to form a salt bridge with Asp³.³² [4] [6] [10].
  • Key Modifications:
  • N1-Methylation: Prevents deamination by monoamine oxidases, enhancing metabolic stability vs. 5-HT [4] [7].
  • Piperidine Configuration: The 1-methylpiperidin-4-yl group optimizes steric fit into a hydrophobic pocket near TM5 [10].
  • C3 Linker: Direct attachment of piperidine to indole C3 minimizes conformational flexibility, improving affinity [10].
  • SAR Insights:
  • Removal of the 5-OH group (e.g., 3-(1-methylpiperidin-4-yl)-1H-indole) reduces affinity by 100-fold [10].
  • Quaternary piperidine nitrogens (e.g., 1,1-dimethyl analogs) abolish activity due to disrupted cation-π interactions [6].

Table 2: Structural Features Influencing 5-HT₁E/₁F Activity in Indole-Piperidine Hybrids

Structural FeatureRole in 5-HT₁E/₁F AffinityEffect of Modification
5-HydroxyindoleH-bond with Ser³.³⁶Deletion: >100-fold affinity loss
N1-Methyl groupBlocks metabolism; minor steric roleDemethylation: Reduced half-life
1-Methylpiperidin-4-ylHydrophobic pocket occupancy4-OH substitution: Decreased potency
Planar indole-piperidineOptimal TM3/TM5 orientationConformational constraint: Enhanced Ki

Compared to triptans (e.g., sumatriptan), BRL-54443 lacks the sulfonamide group responsible for 5-HT₁B/₁D vascular effects, explaining its non-vasoconstrictive profile [6] [9].

Rationale for Targeting 5-HT₁E/₁F Receptors in Neurological Disorders

The therapeutic potential of 5-HT₁E/₁F agonists stems from three key aspects:1. Neuroanatomical Distribution:- 5-HT₁E receptors are enriched in limbic regions (amygdala, hippocampus) and cortical layer IV, implicating roles in emotional regulation and sensory processing [2] [9].- 5-HT₁F receptors are expressed in trigeminal ganglia, where they inhibit calcitonin gene-related peptide (CGRP) release—a mechanism critical in migraine pathophysiology [2] [9].2. Neuroprotective Signaling:- 5-HT₁E activation stimulates ERK/MAPK pathways, promoting neuronal survival in models of oxidative stress [2].- In Alzheimer’s disease, 5-HT₁E agonists reduce amyloid-β production via γ-secretase modulation [6].3. Non-Canonical Pathways:- 5-HT₁E forms complexes with CPE/NFα1 protein, triggering Src kinase signaling independent of Gi/o coupling. This pathway regulates cancer cell migration (e.g., glioblastoma) and axonal guidance [2] [6].4. Migraine Therapy Advantages:- Unlike 5-HT₁B/₁D agonists (triptans), 5-HT₁F activation does not constrict coronary arteries, offering safer profiles for cardiovascular-risk patients [9].- Dual 5-HT₁E/₁F agonists like BRL-54443 may inhibit trigeminal nociception while enhancing cortical neuroplasticity [2] [6].

Table 3: Neurological Disorders Involving 5-HT₁E/₁F Receptors

DisorderReceptor RoleAgonist Therapeutic Action
Migraine5-HT₁F: Inhibits CGRP releaseBlocks neurogenic inflammation
Alzheimer’s5-HT₁E: Modulates γ-secretaseReduces amyloid-β plaques
Depression5-HT₁E: Regulates limbic hyperactivityEnhances neurotrophic factor expression
Glioblastoma5-HT₁E/CPE complex: Drives invasionSuppresses Src kinase activity

Properties

CAS Number

445441-74-7

Product Name

1-methyl-3-(1-methylpiperidin-4-yl)-1H-indol-5-ol

IUPAC Name

1-methyl-3-(1-methylpiperidin-4-yl)indol-5-ol

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

InChI

InChI=1S/C15H20N2O/c1-16-7-5-11(6-8-16)14-10-17(2)15-4-3-12(18)9-13(14)15/h3-4,9-11,18H,5-8H2,1-2H3

InChI Key

DSJITLRFLSAQBQ-UHFFFAOYSA-N

SMILES

CN1CCC(CC1)C2=CN(C3=C2C=C(C=C3)O)C

Canonical SMILES

CN1CCC(CC1)C2=CN(C3=C2C=C(C=C3)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.